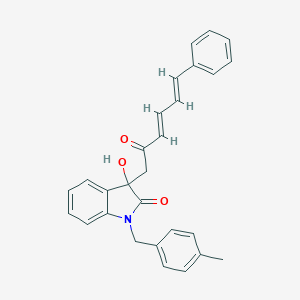
N-(9H-fluoren-2-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9H-fluoren-2-yl)pyridine-3-carboxamide, commonly known as FPC, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound belongs to the class of organic compounds known as pyridine carboxamides and is widely used in scientific research for its unique properties.
作用機序
The mechanism of action of FPC is based on its ability to bind to metal ions, leading to a change in its fluorescent properties. This change in fluorescence can be used to detect the presence of metal ions in a sample. FPC has also been shown to interact with DNA, leading to the formation of a stable complex. This interaction can be used to study DNA damage and repair mechanisms.
Biochemical and Physiological Effects
FPC has been shown to have minimal toxicity in vitro and in vivo, making it an ideal candidate for use in scientific research. This compound has also been shown to have low cell permeability, which limits its potential use in certain applications. FPC has been shown to have a half-life of approximately 24 hours in mice, indicating its potential for use in vivo.
実験室実験の利点と制限
One of the main advantages of using FPC in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. This compound is also relatively stable and has minimal toxicity, making it an ideal candidate for use in scientific research. However, the low cell permeability of FPC limits its potential use in certain applications.
将来の方向性
There are several potential future directions for the use of FPC in scientific research. One area of interest is the development of FPC-based biosensors for the detection of metal ions in biological samples. Additionally, FPC could be used as a tool for the detection of protein-ligand interactions in drug discovery research. Further research is also needed to explore the potential use of FPC in the study of DNA damage and repair mechanisms.
Conclusion
In conclusion, N-(9H-fluoren-2-yl)pyridine-3-carboxamide is a unique compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound has been extensively used in scientific research for its ability to act as a fluorescent probe for the detection of metal ions, as well as its potential use in the study of DNA damage and repair mechanisms. Further research is needed to explore the full potential of FPC in scientific research.
合成法
FPC can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions and the reaction of 3-bromo-N-(9H-fluoren-2-yl)pyridine-2-carboxamide with lithium diisopropylamide. The synthesis of FPC requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
FPC has been extensively used in scientific research due to its ability to act as a fluorescent probe for the detection of metal ions, such as copper and zinc. This compound has also been used in the development of biosensors and as a tool for the detection of protein-ligand interactions. Additionally, FPC has been used in the study of DNA damage and repair mechanisms.
特性
製品名 |
N-(9H-fluoren-2-yl)pyridine-3-carboxamide |
|---|---|
分子式 |
C19H14N2O |
分子量 |
286.3 g/mol |
IUPAC名 |
N-(9H-fluoren-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14N2O/c22-19(14-5-3-9-20-12-14)21-16-7-8-18-15(11-16)10-13-4-1-2-6-17(13)18/h1-9,11-12H,10H2,(H,21,22) |
InChIキー |
YQHROVUMLHITHF-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CN=CC=C4 |
正規SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CN=CC=C4 |
溶解性 |
1.4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)

![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)
![1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252986.png)